Erlotinib-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

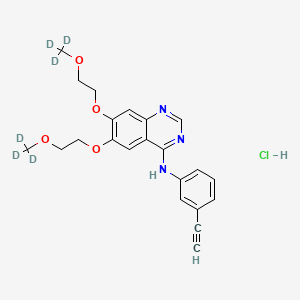

Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated version, Erlotinib-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Erlotinib due to its stable isotope labeling .

Preparation Methods

The synthesis of Erlotinib-d6 Hydrochloride involves several key steps:

Initial Raw Material: The process begins with 6,7-dimethoxy-3,4-dihydro-quinazoline.

Chlorination: This compound is chlorinated directly.

Reaction with 3-Aminophenylacetylene: The chlorinated product reacts with 3-aminophenylacetylene.

Demethylation: The methyl groups at positions 6 and 7 are removed.

Introduction of Methoxyethyl Side Chain: Finally, a methoxyethyl side chain is introduced to generate Erlotinib Hydrochloride.

This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production .

Chemical Reactions Analysis

Erlotinib-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Erlotinib-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used to study the metabolic pathways and degradation products of Erlotinib.

Biology: Researchers use it to investigate the biological effects of EGFR inhibition in various cell lines.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Erlotinib in clinical settings.

Industry: The compound is used in the development of new EGFR inhibitors and in the quality control of Erlotinib formulations

Mechanism of Action

Erlotinib-d6 Hydrochloride exerts its effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of the EGFR, blocking its activity and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Erlotinib-d6 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.

Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.

Compared to these compounds, this compound offers unique advantages in research due to its stable isotope labeling, which facilitates the study of metabolic processes and drug interactions .

Biological Activity

Erlotinib-d6 hydrochloride, a deuterium-labeled analog of erlotinib, is primarily recognized for its role as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is particularly significant in cancer therapeutics, especially for non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

- Molecular Formula : C22H18D6ClN3O4

- Molecular Weight : 435.93 g/mol

- CAS Number : 1189953-78-3

- IC50 for EGFR Kinase: 2 nM

This compound is synthesized as a deuterated form of erlotinib hydrochloride, which enhances its stability and allows for more precise pharmacokinetic studies due to the distinct mass of deuterium-labeled compounds.

Erlotinib-d6 acts by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells. The inhibition of EGFR signaling is crucial for treating cancers characterized by overexpression or mutation of this receptor.

In Vitro Studies

Erlotinib-d6 has demonstrated significant antiproliferative effects across various cancer cell lines. Notably:

- Cell Lines : Studies have shown that erlotinib-d6 exhibits selective efficacy against cell lines harboring specific mutations in EGFR, such as PC-9 and H3255, with IC50 values of 7 nM and 12 nM, respectively. In contrast, it shows reduced activity against wild-type and T790 mutant EGFR .

| Cell Line | EGFR Mutation | IC50 (nM) |

|---|---|---|

| PC-9 | Exon 19 deletion | 7 |

| H3255 | L858R mutation | 12 |

| Wild-type | None | >200 |

| T790M | Resistance mutation | >200 |

In Vivo Studies

Clinical trials have indicated that erlotinib-d6 can enhance survival rates when combined with other chemotherapeutic agents. For instance:

- A phase 3 trial combining erlotinib with gemcitabine in advanced pancreatic cancer showed a 23.5% improvement in survival compared to gemcitabine alone .

Pharmacokinetics

The pharmacokinetic profile of erlotinib-d6 has been studied extensively. Key findings include:

- Absorption : Erlotinib-d6 is orally bioavailable, allowing for convenient administration.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to active metabolites such as OSI-420.

- Half-Life : The elimination half-life ranges from 36 to 60 hours, supporting once-daily dosing schedules.

Clinical Implications

This compound is primarily utilized in treating NSCLC and has been explored for use in other malignancies as well. Its application extends to:

- Combination Therapies : The compound has been effectively used alongside other agents like temozolomide, where it exhibited additive effects on tumor growth inhibition .

Case Studies

-

Case Study in NSCLC :

- A patient with advanced NSCLC treated with erlotinib-d6 combined with chemotherapy achieved a partial response after four cycles, highlighting its potential in refractory cases.

- Adverse Effects :

Properties

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.